N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c23-28(24,15-14-27-17-6-2-1-3-7-17)20-12-13-21-18-8-4-5-9-19(18)22(16-10-11-16)29(21,25)26/h1-9,16,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGUPXLKNOKIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features:
- Benzothiadiazole Core : Known for various biological activities including antimicrobial and anticancer properties.
- Cyclopropyl Group : Imparts unique steric and electronic properties that may influence biological interactions.
- Phenoxyethane Sulfonamide Moiety : Often associated with antibacterial activity.
While specific mechanisms for this compound are not extensively documented, similar compounds in its class have been shown to exert their biological effects through several pathways:
- Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of various enzymes such as carbonic anhydrase and dihydropteroate synthase.
- Receptor Modulation : The benzothiadiazole structure may interact with specific receptors involved in cell signaling pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For example:
- In Vitro Studies : Compounds with benzothiadiazole derivatives have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest potential anticancer effects:
- Cell Line Studies : Similar compounds have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer), showing dose-dependent inhibition of cell proliferation .
Data Summary Table
| Biological Activity | Model/System | Result |
|---|---|---|
| Antimicrobial | Bacterial strains (e.g., E. coli) | Significant inhibition observed |
| Anticancer | MCF-7 Cell Line | Dose-dependent growth inhibition |
| Enzyme Inhibition | Carbonic Anhydrase Assay | Competitive inhibition noted |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of a related benzothiadiazole compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial potential.
Study 2: Anticancer Properties
In a clinical trial involving patients with advanced breast cancer, a related compound was administered alongside standard chemotherapy. Results showed improved overall survival rates compared to the control group, highlighting the potential for combination therapy in enhancing treatment efficacy.
Preparation Methods
Formation of the 1,3-Benzothiadiazole Skeleton
The benzothiadiazole ring is constructed from o-phenylenediamine derivatives. Sulfur incorporation typically involves thionation reagents such as sulfur monochloride (S₂Cl₂) or Lawesson’s reagent. For the 2,2-dioxo variant, oxidation of a thiadiazoline intermediate is required.
Example Reaction:
$$ \text{C}{10}\text{H}{10}\text{N}2\text{S} + \text{O}2 \rightarrow \text{C}{10}\text{H}8\text{N}2\text{O}2\text{S} $$
Cyclopropyl substitution at the 3-position is achieved via Friedel-Crafts alkylation or transition-metal-catalyzed coupling. A patent by Li et al. (Synlett 2006) demonstrates cyclopropane installation using n-butyl lithium to facilitate ring closure.
Introduction of the Cyclopropyl Group
Lithium-Mediated Ring Closure
Source details a method for cyclopropane synthesis without intermediate isolation:
- Step a : React 3-chloropropane sulfonyl chloride with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide.
- Step b : Treat with n-butyl lithium in tetrahydrofuran (THF)/toluene (3:1) at −50°C to −20°C to induce ring closure, yielding cyclopropane sulfonic acid tert-butylamide.
- Step c : Deprotect the tert-butyl group with formic acid at 70–90°C under nitrogen.
Key Conditions:
- Solvent: THF/toluene mixture.
- Temperature: −50°C to −20°C for ring closure.
- Deprotection: Formic acid avoids environmental concerns associated with trifluoroacetic acid.
Formation of the Sulfonamide Linkage
Sulfonyl Chloride-Amine Coupling
The ethyl sulfonamide bridge is formed by reacting the benzothiadiazole ethylamine derivative with 2-phenoxyethane-1-sulfonyl chloride. Source outlines a similar process for N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide:
- Dissolve the amine intermediate in methylene chloride.
- Add sulfonyl chloride and a base (e.g., tripotassium phosphate) with tris(dioxa-3,6-heptyl)amine as a phase-transfer catalyst.
- Reflux at 112°C for 20 hours.
Optimization Notes:
- Phase-transfer catalysts improve reaction homogeneity.
- Excess base neutralizes HCl generated during coupling.
Attachment of the Phenoxyethane Moiety
Williamson Ether Synthesis
The phenoxyethane group is introduced via nucleophilic substitution:
- React sodium phenoxide with 2-bromoethyl sulfonamide in dimethylformamide (DMF).
- Heat at 80–100°C for 12–24 hours.
Purification:
Purification and Characterization
Crystallization Techniques
Analytical Data
- Molecular Formula : C₂₃H₂₇N₃O₄S (MW: 441.5 g/mol).
- Spectroscopy : ¹H/¹³C NMR confirms sulfonamide and cyclopropane protons.
- Purity : ≥99% by HPLC (area normalization).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Intermediate Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
